4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6, and a tribromomethanesulfonyl group at position 2. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution: The tribromomethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Scientific Research Applications
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and interfere with cellular processes. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of a tribromomethanesulfonyl group.
4,6-Dimethyl-2-(phenylsulfonyl)pyrimidine: Contains a phenylsulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
4,6-Dimethyl-2-(tribromomethanesulfonyl)pyrimidine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activities compared to similar compounds with different substituents .
Properties
CAS No. |
57617-88-6 |
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Molecular Formula |
C7H7Br3N2O2S |
Molecular Weight |
422.92 g/mol |
IUPAC Name |
4,6-dimethyl-2-(tribromomethylsulfonyl)pyrimidine |
InChI |
InChI=1S/C7H7Br3N2O2S/c1-4-3-5(2)12-6(11-4)15(13,14)7(8,9)10/h3H,1-2H3 |
InChI Key |
HELULTFWRKVGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C(Br)(Br)Br)C |
Origin of Product |
United States |
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